An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyrimidine-5-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloropyrimidine-5-carboxylic acid, a key building block in pharmaceutical and chemical synthesis. This document details its chemical identity, physical and chemical properties, experimental protocols for their determination, reactivity, and applications, presented in a clear and accessible format for scientific professionals.
Chemical Identity
2-Chloropyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 5-position.[1] Its unique structure makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2][3]
| Identifier | Value |
| IUPAC Name | 2-chloropyrimidine-5-carboxylic acid |
| CAS Number | 374068-01-6[1][2] |
| Molecular Formula | C₅H₃ClN₂O₂[1][2] |
| Molecular Weight | 158.54 g/mol [1][2] |
| SMILES | C1=C(C=NC(=N1)Cl)C(=O)O[1] |
| InChI | InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)[1][3] |
| InChI Key | DUCXUPKLVVSJKA-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physicochemical properties of 2-Chloropyrimidine-5-carboxylic acid are crucial for its handling, reaction optimization, and application in various synthetic pathways. A summary of these properties is presented below.
| Property | Value |
| Appearance | White to off-white powder or crystalline powder[2][3] |
| Melting Point | 125.0-131 °C[1][2][3] |
| Boiling Point | 411.4±18.0 °C at 760 mmHg (Predicted)[2][3] |
| Density | 1.58 - 1.65 g/cm³ (Predicted)[1][2][3] |
| pKa | 2.51±0.10 (Predicted)[2][3] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO and DMF; moderately soluble in alcohols; sparingly soluble in nonpolar solvents.[1] |
| Vapor Pressure | 0 mmHg at 25°C[2] |
| Refractive Index | 1.598 (Predicted)[2] |
| Flash Point | 202.612 °C[2] |
Experimental Protocols
The determination of the physicochemical properties of organic compounds like 2-Chloropyrimidine-5-carboxylic acid involves a range of standard laboratory techniques.
3.1. Melting Point Determination
The melting point is a key indicator of a compound's purity and is determined using a melting point apparatus.[4]
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Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station).[4]
-
Procedure:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[4]
-
3.2. Boiling Point Determination
The boiling point is determined by simple distillation, which is also a method for purifying liquids.[4]
-
Apparatus: Simple distillation setup including a round-bottom flask, heating mantle, condenser, and thermometer.[4]
-
Procedure:
-
The compound is placed in the round-bottom flask.
-
The liquid is heated to its boiling point.
-
The vapor travels up into the condenser, where it is cooled and condenses back into a liquid.
-
The temperature of the vapor is measured with a thermometer, and the stable temperature reading during distillation is recorded as the boiling point.[4]
-
3.3. Solubility Determination
Solubility is qualitatively assessed by observing the dissolution of the solute in a given solvent.
-
Procedure:
-
A small amount of 2-Chloropyrimidine-5-carboxylic acid is added to a test tube containing a specific solvent (e.g., water, ethanol, DMSO).
-
The mixture is agitated to promote dissolution.
-
The solubility is observed and categorized as soluble, partially soluble, or insoluble.
-
3.4. pKa Determination
The acid dissociation constant (pKa) can be determined experimentally through titration or computationally.
-
Potentiometric Titration Procedure:
-
A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
A standardized solution of a strong base (e.g., NaOH) is gradually added using a burette.
-
The pH of the solution is monitored using a pH meter after each addition of the base.
-
A titration curve (pH vs. volume of base added) is plotted.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Reactivity and Stability
2-Chloropyrimidine-5-carboxylic acid possesses two primary reactive sites: the chlorine atom on the pyrimidine ring and the carboxylic acid group.
-
Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a valuable handle for introducing various functional groups onto the pyrimidine ring.[1]
-
Esterification and Amidation: The carboxylic acid group can undergo standard reactions such as esterification with alcohols and amidation with amines to form the corresponding esters and amides.[1]
-
Stability: The compound is stable under recommended storage conditions, which are typically in an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3][5] It should be protected from moisture.[5]
-
Incompatible Materials: It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]
Applications
The reactivity of 2-Chloropyrimidine-5-carboxylic acid makes it a valuable intermediate in several fields:
-
Pharmaceuticals: It serves as a crucial building block in the synthesis of various therapeutic agents.[2][3][6] For instance, it is used in the preparation of TRPV4 antagonists for the treatment of pain.[3][6]
-
Agrochemicals: It is utilized in the formulation of herbicides and fungicides.[1]
-
Material Science: Its reactive functional groups allow it to be used as a precursor for polymers and other advanced materials.[1]
Visualizations
The following diagrams illustrate key aspects of the synthesis, reactivity, and analysis of 2-Chloropyrimidine-5-carboxylic acid.
Caption: A generalized synthetic workflow for 2-Chloropyrimidine-5-carboxylic acid.
Caption: Key reactions of 2-Chloropyrimidine-5-carboxylic acid.
Caption: A typical analytical workflow for the characterization of the compound.
References
- 1. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]
- 2. Cas 374068-01-6,2-Chloropyrimidine-5-carboxylic acid | lookchem [lookchem.com]
- 3. 2-Chloropyrimidine-5-carboxylic acid CAS#: 374068-01-6 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. capotchem.com [capotchem.com]
- 6. 2-Chloropyrimidine-5-carboxylic acid | 374068-01-6 [chemicalbook.com]
